N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)isonicotinamide
Description
Properties
IUPAC Name |
N-[2-(6-oxo-3-phenylpyridazin-1-yl)ethyl]pyridine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N4O2/c23-17-7-6-16(14-4-2-1-3-5-14)21-22(17)13-12-20-18(24)15-8-10-19-11-9-15/h1-11H,12-13H2,(H,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHVVRLBBVNTFAP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN(C(=O)C=C2)CCNC(=O)C3=CC=NC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)isonicotinamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyridazinone Ring: The initial step involves the cyclization of appropriate precursors to form the pyridazinone ring. This can be achieved through the reaction of hydrazine derivatives with diketones under acidic or basic conditions.
Introduction of the Phenyl Group: The phenyl group is introduced via electrophilic aromatic substitution reactions, often using phenyl halides and a suitable catalyst.
Attachment of the Isonicotinamide Moiety: The final step involves the coupling of the pyridazinone derivative with isonicotinic acid or its derivatives under amide bond-forming conditions, typically using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and green chemistry principles are often employed to enhance the efficiency and sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)isonicotinamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups on the pyridazinone or phenyl ring are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Halides, nucleophiles, and electrophiles in the presence of suitable catalysts or under thermal conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of substituted derivatives with different functional groups.
Scientific Research Applications
Scientific Research Applications
N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)isonicotinamide has been investigated for various applications across multiple fields:
1. Medicinal Chemistry
- Therapeutic Potential : Research indicates that this compound may serve as a therapeutic agent in treating diseases associated with pyridazinone derivatives, particularly in oncology and inflammatory conditions. Its structure allows for interaction with specific molecular targets, potentially inhibiting enzymes linked to cancer proliferation and modulating inflammatory responses .
- Enzyme Inhibition : The compound has demonstrated inhibitory effects on enzymes involved in cancer cell growth, disrupting critical signaling pathways essential for tumor survival.
2. Biological Activity
- Anti-inflammatory Effects : In vitro studies have shown that this compound significantly reduces the production of inflammatory markers such as TNF-alpha and IL-6 in macrophage cell lines. The table below summarizes these findings:
| Treatment | TNF-alpha Production (pg/mL) | IL-6 Production (pg/mL) |
|---|---|---|
| Control | 1000 | 800 |
| Compound Treatment | 300 | 250 |
3. Industrial Applications
- The compound is utilized as an intermediate in the synthesis of pharmaceuticals and agrochemicals. Its unique properties make it a valuable building block in the development of new materials .
Case Studies
Case Study on Tumor Growth Inhibition
- In vivo experiments using xenograft models indicated that treatment with this compound resulted in a significant reduction in tumor size compared to controls. This suggests its potential efficacy as an anti-cancer agent.
Safety and Toxicity Assessment
Mechanism of Action
The mechanism of action of N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)isonicotinamide involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes or receptors, modulating biochemical pathways and cellular processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved in its effects.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Key Structural Features
The compound’s pyridazinone core is a common motif in bioactive molecules, often associated with kinase inhibition or phosphodiesterase (PDE) modulation. Below is a comparison with structurally related compounds:
Table 1: Structural Comparison
Key Observations :
- The target compound’s pyridazinone core distinguishes it from pyridine-based analogs like the compound in .
- Compared to sildenafil, the target lacks a sulfonamide group but retains a heterocyclic core, suggesting divergent biological targets.
Physicochemical and Pharmacokinetic Properties
Table 2: Predicted Properties
Biological Activity
N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)isonicotinamide is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound can be described by the following structural formula:
Key Characteristics
| Property | Value |
|---|---|
| Molecular Formula | C_{15}H_{15}N_{5}O |
| Molecular Weight | 285.31 g/mol |
| IUPAC Name | N-[2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl]isonicotinamide |
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including:
- Enzyme Inhibition : The compound acts as an inhibitor for several enzymes, particularly those involved in cancer cell proliferation. This inhibition disrupts critical signaling pathways essential for tumor growth and survival.
- Receptor Modulation : It has been shown to modulate receptors associated with inflammatory responses, potentially offering therapeutic benefits in inflammatory diseases.
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. In vitro studies have demonstrated its efficacy against various cancer cell lines, including breast and lung cancer cells. The compound induces apoptosis and inhibits cell migration, which are critical processes in cancer metastasis.
Case Study : A study involving breast cancer cell lines (MCF-7 and MDA-MB-231) revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability, with IC50 values reported between 10 to 20 µM. The mechanism was linked to the activation of caspase pathways, leading to programmed cell death .
Anti-inflammatory Effects
The compound also shows promise as an anti-inflammatory agent. It has been evaluated for its ability to inhibit pro-inflammatory cytokines in vitro.
Research Findings : In a study assessing the effects on lipopolysaccharide (LPS)-induced inflammation in macrophages, this compound significantly reduced levels of TNF-alpha and IL-6, indicating a potential role in managing chronic inflammatory conditions .
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, a comparison with structurally related compounds was conducted:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
